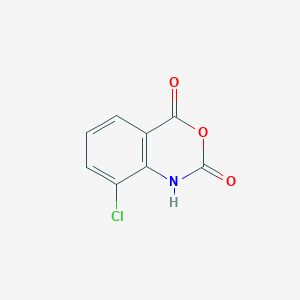

3-Chloroisatoic anhydride

Description

The exact mass of the compound 3-Chloroisatoic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloroisatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroisatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYNBDLURYDZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333701 | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63497-60-9 | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroisatoic Anhydride (CAS No. 63497-60-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Chloroisatoic Anhydride, a halogenated heterocyclic compound. While less documented than its 5-chloro isomer, this molecule serves as a valuable reagent and building block in specialized synthetic applications. This document consolidates available data on its chemical identity, physicochemical properties, plausible synthetic routes, key chemical reactions, and known applications, with a particular focus on its emerging role in the synthesis of bioactive molecules. Safety protocols, extrapolated from related compounds due to a lack of specific data, are also presented to ensure safe laboratory handling.

Introduction and Chemical Identity

3-Chloroisatoic anhydride, systematically named 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione, belongs to the isatoic anhydride family.[3] These bicyclic compounds are anhydrides of N-carboxyanthranilic acids and are recognized as versatile intermediates in organic synthesis. The presence and position of the chloro-substituent on the aromatic ring significantly influence the molecule's reactivity and potential applications. While research on the 5-chloro isomer (CAS 4743-17-3) is more extensive, particularly in the synthesis of antiproliferative agents and enzyme inhibitors, 3-Chloroisatoic anhydride (CAS 63497-60-9) is gaining attention for its utility in specific synthetic contexts, such as the development of kinase inhibitors.[4][5][6]

The core structure features a benzoxazine-dione ring system, which is susceptible to nucleophilic attack at two distinct carbonyl positions. This dual reactivity allows for a range of chemical transformations, making it a valuable precursor for the synthesis of quinazolinones, anthranilates, and other heterocyclic systems of medicinal interest.

Physicochemical and Spectroscopic Data

Quantitative data for 3-Chloroisatoic anhydride is available from various chemical suppliers. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 63497-60-9 | |

| Molecular Formula | C₈H₄ClNO₃ | [7] |

| Molecular Weight | 197.58 g/mol | [7] |

| Melting Point | 227-232 °C | [8] |

| Density | 1.54 g/cm³ | [8] |

| Appearance | Solid | |

| InChI Key | ORYNBDLURYDZFM-UHFFFAOYSA-N | [8] |

| Synonyms | 3-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione | , [3] |

Synthesis and Mechanism

While a specific, peer-reviewed synthesis protocol for 3-Chloroisatoic anhydride is not widely published, its preparation can be reliably inferred from the general synthesis of isatoic anhydrides. The most common and effective method involves the cyclocondensation of the corresponding anthranilic acid with a phosgene equivalent, such as triphosgene.[1]

The logical precursor for this synthesis is 2-amino-3-chlorobenzoic acid . The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which rapidly undergoes intramolecular cyclization to yield the stable benzoxazine-dione ring system.

Caption: Plausible synthetic pathway for 3-Chloroisatoic anhydride.

Experimental Protocol (Proposed)

This protocol is a standard procedure for this class of compounds and should be adapted and optimized by the researcher.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-3-chlorobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add a suitable base, such as pyridine (2.5 equiv), to scavenge the HCl byproduct.[1]

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Separately, dissolve triphosgene (0.35-0.40 equiv) in anhydrous THF. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, quench the reaction by the slow addition of cold water. If a precipitate forms, collect it by vacuum filtration. If not, perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 3-Chloroisatoic anhydride.

Chemical Reactivity and Applications

The primary utility of isatoic anhydrides lies in their reactions with nucleophiles. The anhydride ring can be opened to generate a variety of useful intermediates.

Ring-Opening Reactions

Nucleophiles, such as amines or alcohols, can attack either the C2 (carbamoyl) or C4 (ester) carbonyl group. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. Reaction with amines, for example, typically leads to the formation of 2-aminobenzamides after decarboxylation.

Caption: General reaction of 3-Chloroisatoic anhydride with an amine.

Application in Kinase Inhibitor Synthesis

A specific application of 3-Chloroisatoic anhydride is in the synthesis of Diacylglycerol kinase alpha (DGKα) inhibitors, which are investigated for their potential in cancer immunotherapy.[5] The compound serves as a key building block for constructing the substituted aminoquinolone core of these inhibitors.

The following protocol is adapted from patent literature and demonstrates the use of 3-Chloroisatoic anhydride in a multi-step synthesis.[5]

Step 1: N-Alkylation of 3-Chloroisatoic Anhydride

-

Reactants: To a solution of 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (3-Chloroisatoic anhydride) (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in dimethylformamide (DMF), add iodomethane (3.0 equiv).

-

Reaction: Stir the mixture overnight at room temperature.

-

Workup: Quench the reaction by adding ice water.

-

Isolation: Collect the precipitated solid by filtration, wash with water and hexane to yield the N-methylated intermediate.

This N-methylated product can then be further elaborated through reactions with other nucleophiles to build the final complex inhibitor molecule.

Safety and Handling

Specific toxicology and hazard data for 3-Chloroisatoic anhydride are limited. Therefore, safety precautions must be based on data from structurally related compounds, such as other chlorinated anhydrides and isatoic anhydride itself.

-

General Hazards: Anhydrides are moisture-sensitive and can react with water, including atmospheric moisture, to form the corresponding carboxylic acids. This reaction can be exothermic. Many chlorinated organic compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[2]

-

Handling: Avoid breathing dust.[2] Prevent contact with skin and eyes.[9] Keep the container tightly closed and store in a dry, cool place away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2]

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2]

-

Conclusion

3-Chloroisatoic anhydride (CAS 63497-60-9) is a specialized chemical intermediate with demonstrated utility in the synthesis of complex heterocyclic molecules for drug discovery. While less studied than its isomers, its unique substitution pattern offers a distinct advantage for accessing specific molecular scaffolds. Researchers working with this compound should rely on established principles of anhydride chemistry for its synthesis and application, while adhering to stringent safety protocols based on analogous chemical structures. Further investigation into the reactivity and applications of this compound is warranted and will likely expand its role in medicinal chemistry and materials science.

References

-

Benchchem. (n.d.). 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. Retrieved from Benchchem website.

-

BIOSYNCE. (n.d.). 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione CAS 63497-60-9. Retrieved from BIOSYNCE website.

- Fisher Scientific. (2010, July 9). Safety Data Sheet - Chloroacetic anhydride.

- Sigma-Aldrich. (n.d.). 3-Chloroisatoic anhydride 95%.

- Santa Cruz Biotechnology. (n.d.). 3-Chloroisatoic anhydride.

- ECHEMI. (n.d.). Buy 3-Chloroisatoic anhydride Industrial Grade.

- Thermo Fisher Scientific. (2012, May 9). Safety Data Sheet - Isatoic anhydride.

- Santa Cruz Biotechnology. (n.d.). 3-Chloroisatoic anhydride | CAS 63497-60-9.

- Lookchem. (n.d.). Cas 4743-17-3, 5-Chloroisatoic anhydride.

- Google Patents. (n.d.). WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation.

- Google Patents. (n.d.). WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation.

- ChemicalBook. (2025, August 21). 5-Chloroisatoic anhydride | 4743-17-3.

Sources

- 1. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. biosynce.com [biosynce.com]

- 4. Cas 4743-17-3,5-Chloroisatoic anhydride | lookchem [lookchem.com]

- 5. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]

- 6. 5-Chloroisatoic anhydride | 4743-17-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of 5-Chloroisatoic Anhydride

An In-Depth Technical Guide to the Molecular Structure and Utility of Chlorinated Isatoic Anhydrides for Drug Discovery Professionals

A Note on Nomenclature: The term "3-Chloroisatoic anhydride" is ambiguous in chemical literature. The predominant and commercially available isomer, widely utilized in research and development, is 5-Chloroisatoic anhydride (CAS No: 4743-17-3). This compound is also systematically named 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione . This guide will focus on this specific, well-documented molecule, hereafter referred to as 5-Chloroisatoic anhydride, to provide actionable and accurate information for researchers.

5-Chloroisatoic anhydride is a halogenated heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry.[1][2] Belonging to the family of isatoic anhydrides, which are anhydrides of N-carboxyanthranilic acids, this molecule is prized for its dual reactivity. It acts as a constrained and activated form of 2-amino-5-chlorobenzoic acid, offering a predictable and efficient route to a variety of substituted anthranilamides and other complex heterocyclic systems. Its utility is underscored by its application in the synthesis of compounds targeting cancer and metabolic diseases, making a thorough understanding of its structure and reactivity essential for drug development professionals.[1][3][4] The presence of the chloro-substituent is particularly significant, as chlorine-containing molecules represent a substantial portion of FDA-approved drugs, often enhancing pharmacokinetic properties like metabolic stability and membrane permeability.[5][6]

Molecular Structure and Physicochemical Properties

The foundational element of 5-Chloroisatoic anhydride's utility is its distinct molecular architecture. It features a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. The chlorine atom is positioned at the 5-position of the isatoic anhydride core, which corresponds to the 5-position of the parent anthranilic acid.

Caption: Molecular Structure of 5-Chloroisatoic anhydride.

This planar, rigid structure is key to its function as a synthetic scaffold. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the reactivity of the aromatic ring and the anhydride moiety.

Table 1: Physicochemical Properties of 5-Chloroisatoic Anhydride

| Property | Value | Reference(s) |

| CAS Number | 4743-17-3 | [1][7][8] |

| Molecular Formula | C₈H₄ClNO₃ | [1][2][7] |

| Molecular Weight | 197.58 g/mol | [1][7][8] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | ~300 °C (with decomposition) | [1][8] |

| Solubility | Slightly soluble in DMSO; Insoluble in water | [1][2] |

| SMILES | Clc1ccc2NC(=O)OC(=O)c2c1 | [8] |

| InChI Key | MYQFJMYJVJRSGP-UHFFFAOYSA-N | [8] |

Spectroscopic Characterization: A Fingerprint of the Molecule

Confirming the structure of 5-Chloroisatoic anhydride and its derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Acid anhydrides are distinguished in IR spectroscopy by the presence of two carbonyl (C=O) stretching bands, arising from symmetric and asymmetric stretching modes.[9] This is a definitive feature for confirming the integrity of the anhydride ring.

-

Asymmetric C=O Stretch: Expected near 1820-1850 cm⁻¹.

-

Symmetric C=O Stretch: Expected near 1760-1790 cm⁻¹.[10][11]

-

C-N Stretch: Around 1200-1350 cm⁻¹.

-

C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

-

N-H Stretch: A broad peak around 3100-3300 cm⁻¹ for the N-H bond within the heterocyclic ring.

The presence of this characteristic double peak in the carbonyl region is a primary indicator of the isatoic anhydride functional group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is characteristic. For 5-Chloroisatoic anhydride, three distinct signals are expected for the protons on the benzene ring. Based on published data (in DMSO-d₆), the signals are:

-

δ ~11.85 ppm: A broad singlet corresponding to the acidic N-H proton.[3][4]

-

δ ~7.88 ppm: A doublet (d, J ≈ 2.4 Hz) for the proton at the C6 position.[3][4]

-

δ ~7.78 ppm: A doublet of doublets (dd, J ≈ 8.7, 2.4 Hz) for the proton at the C8 position.[3][4]

-

δ ~7.15 ppm: A doublet (d, J ≈ 8.7 Hz) for the proton at the C7 position.[3][4]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals:

-

Two Carbonyl Carbons: In the δ 150-165 ppm range.

-

Six Aromatic Carbons: In the δ 110-145 ppm range, with the carbon attached to the chlorine atom (C5) showing a characteristic shift.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 197, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: A characteristic feature will be the M+2 peak at m/z 199, with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

-

Key Fragmentation: A common fragmentation pathway for isatoic anhydrides is the loss of carbon dioxide (CO₂, 44 Da) to form a benzyn-like intermediate.[12]

Table 2: Summary of Key Spectroscopic Data for 5-Chloroisatoic Anhydride

| Technique | Key Feature | Expected Value / Observation | Reference(s) |

| IR | Carbonyl (C=O) Stretches | Two distinct peaks: ~1830 cm⁻¹ and ~1770 cm⁻¹ | [9][10] |

| ¹H NMR | N-H Proton (in DMSO-d₆) | Broad singlet, δ ~11.85 ppm | [3][4] |

| ¹H NMR | Aromatic Protons (in DMSO-d₆) | Three signals between δ 7.1-7.9 ppm | [3][4] |

| MS | Molecular Ion (M⁺) & Isotope | m/z 197 and m/z 199 (ratio ~3:1) | [13] |

| MS | Major Fragment | Loss of CO₂ (44 Da) | [12] |

Synthesis and Chemical Reactivity

The value of 5-Chloroisatoic anhydride lies in its straightforward synthesis and predictable reactivity, making it a reliable tool for medicinal chemists.

Experimental Protocol: Synthesis of 5-Chloroisatoic Anhydride

A standard and high-yielding method for the preparation of 5-Chloroisatoic anhydride involves the cyclization of 2-amino-5-chlorobenzoic acid using a phosgene equivalent like triphosgene.[3][4]

Causality: Triphosgene serves as a safe and solid source of phosgene. It reacts with both the carboxylic acid and the amine functionalities of the starting material. The initial reaction forms an N-carbonyl chloride, which then undergoes intramolecular cyclization with the carboxylic acid group to eliminate HCl and form the stable six-membered anhydride ring. The reaction is typically performed at elevated temperatures to ensure completion.

Step-by-Step Methodology: [3][4]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).

-

Reagent Addition: Heat the mixture to 80 °C. Prepare a solution of triphosgene (21 g, 0.07 mol, equivalent to 0.21 mol of phosgene) in 1,2-dichloroethane (100 mL) and add it slowly dropwise to the heated solution over 1 hour.

-

Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for an additional 3 hours.

-

Isolation: Cool the mixture to room temperature using an ice water bath. A white solid will precipitate.

-

Purification: Collect the solid precipitate by filtration, wash it with a small amount of cold 1,2-dichloroethane, and dry it under vacuum to yield 5-Chloroisatoic anhydride (yields are typically >95%).[3][4]

Caption: Workflow for the synthesis of 5-Chloroisatoic anhydride.

Core Reactivity: A Versatile Electrophile

The chemical behavior of 5-Chloroisatoic anhydride is dominated by its susceptibility to nucleophilic attack. This reaction opens the anhydride ring and provides a scaffold for building more complex molecules.

Mechanism: Nucleophiles, such as primary amines (R-NH₂), preferentially attack the more electrophilic C4 carbonyl carbon. This leads to the opening of the heterocyclic ring and the elimination of CO₂, yielding a 2-amino-5-chlorobenzamide derivative. This reaction is highly efficient and serves as a cornerstone for combinatorial chemistry libraries.

Caption: General mechanism of 5-Chloroisatoic anhydride with an amine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of understanding 5-Chloroisatoic anhydride's structure is realized in its application as a strategic starting material for biologically active molecules.

-

Anticancer Agents: It is a key reagent in the synthesis of 2-acetamidobenzamides, which have shown antiproliferative activity against various tumor cell lines.[1][3][4] The anthranilamide core generated from the ring-opening reaction is a common feature in many kinase inhibitors and other anticancer drugs.

-

Metabolic Disease Modulators: The compound has been used to prepare inhibitors of delta-5 desaturase, an enzyme critical in fatty acid metabolism.[1][3] Modulating this enzyme has potential therapeutic implications for metabolic syndrome and related conditions.

-

Scaffold for Heterocycles: Beyond simple benzamides, the reactive intermediates formed from 5-Chloroisatoic anhydride can be used in multi-step syntheses to construct more complex heterocyclic systems like quinazolinones, benzodiazepines, and acridones, which are privileged structures in drug discovery.[7][14]

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-Chloroisatoic anhydride is crucial for laboratory safety.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[8] It should be handled in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (nitrile rubber is recommended), and a lab coat, is mandatory.[8][15] For handling larger quantities, a dust mask or respirator should be used.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[1][7]

Table 3: GHS Hazard Information

| Hazard Code | Description | Precautionary Code(s) |

| H315 | Causes skin irritation | P264, P280, P302+P352 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340 |

(Data sourced from Sigma-Aldrich and other suppliers)[4][8]

Conclusion

5-Chloroisatoic anhydride is a powerful and versatile reagent whose utility is directly derived from its molecular structure. The combination of a stable, planar aromatic core, a reactive anhydride moiety, and a strategically placed chlorine atom makes it an invaluable precursor for a wide range of pharmacologically relevant molecules. For researchers in drug development, a comprehensive grasp of its spectroscopic signature, synthetic routes, and chemical reactivity is not just academic—it is fundamental to leveraging this building block for the efficient discovery of next-generation therapeutics.

References

-

Indian Journal of Chemistry. (Date not available). An efficient route for the synthesis of chloroaceticanhydride and benzyl mercaptan. Retrieved from [Link]

-

LookChem. (Date not available). Cas 4743-17-3, 5-Chloroisatoic anhydride. Retrieved from [Link]

-

Wikipedia. (2021, April 18). 3-Chlorophthalic anhydride. Retrieved from [Link]

-

Organic Syntheses. (Date not available). Acid anhydrides. Retrieved from [Link]

-

PubChem - NIH. (Date not available). Chloroacetic anhydride. Retrieved from [Link]

-

Reddit. (2025, December 3). Strange Reaction With Chloroacetic Anhydride. Retrieved from [Link]

-

PubChem - NIH. (Date not available). 3-Chlorophthalic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

PubMed Central. (Date not available). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (Date not available). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Retrieved from [Link]

-

PubChem - NIH. (Date not available). Isatoic Anhydride. Retrieved from [Link]

-

Journal of Laboratory Chemical Education. (2020, October 26). Introducing Complex NMR Mixtures at the Undergraduate Level. Retrieved from [Link]

-

ResearchGate. (Date not available). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]

-

TRACE: Tennessee Research and Creative Exchange. (Date not available). Applications of Mass Spectrometry to Synthetic Copolymers. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloroisatoic anhydride | 4743-17-3 [chemicalbook.com]

- 4. 5-Chloroisatoic anhydride | 4743-17-3 [amp.chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloroisatoic anhydride | 4743-17-3 | FC172051 [biosynth.com]

- 8. 5-Chloroisatoic anhydride 97 4743-17-3 [sigmaaldrich.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is the infrared spectroscopy analysis of maleic anhydride? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 12. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Chloroisatoic anhydride(4743-17-3) MS spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. velsicol.com [velsicol.com]

An In-Depth Technical Guide to the Physical Properties of 3-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisatoic anhydride, systematically known as 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated aromatic anhydride. Its structure, featuring a chlorinated benzene ring fused to a 1,3-oxazine-2,4-dione heterocyclic system, makes it a valuable intermediate in the synthesis of a variety of bioactive molecules and functional materials. The strategic placement of the chlorine atom at the 3-position (or 8-position in the benzoxazine nomenclature) significantly influences its reactivity and physical characteristics compared to its isomers, such as the more commonly cited 5-chloroisatoic anhydride. Understanding these properties is paramount for its effective application in medicinal chemistry and materials science, where precise control over reaction conditions and product characteristics is essential.

This guide delves into the experimentally determined and predicted physical properties of 3-Chloroisatoic anhydride, provides an analysis of its spectroscopic signature, and outlines protocols for its characterization.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: 2D structure of 3-Chloroisatoic anhydride.

Core Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and reaction conditions. The data presented here has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO₃ | [1] |

| Molecular Weight | 197.58 g/mol | [1] |

| CAS Number | 63497-60-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 227-232 °C | [2] |

| Density | 1.54 g/cm³ | [2] |

| Solubility | No specific data available for 3-Chloroisatoic anhydride. Generally, isatoic anhydrides exhibit low solubility in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO. | |

| Odor | No data available. |

Expert Insight: The melting point of 3-Chloroisatoic anhydride (227-232 °C) is notably lower than that of its 5-chloro isomer, which decomposes at around 300 °C. This difference can be attributed to the position of the chlorine atom affecting the crystal lattice energy and intermolecular interactions. The density is typical for a solid aromatic compound of its molecular weight.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for 3-Chloroisatoic anhydride are not widely published, this section provides an expert interpretation of the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Chloroisatoic anhydride is expected to show signals corresponding to the aromatic protons and the N-H proton.

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the anhydride functionality.

-

N-H Proton: A broad singlet corresponding to the N-H proton is expected at a downfield chemical shift, likely above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding with the solvent.

For comparison, the reported ¹H NMR spectrum of 5-Chloroisatoic anhydride in DMSO-d₆ shows a broad singlet at δ 11.85 (s, br., 1H) and aromatic protons at δ 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), and 7.09 (dd, J = 8.8, 0.8 Hz, 1H)[3]. The spectrum of the 3-chloro isomer is anticipated to show a different splitting pattern for the aromatic protons due to the altered substitution pattern.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in a suitable deuterated solvent):

-

Carbonyl Carbons: Two signals for the carbonyl carbons of the anhydride group are expected in the range of δ 160-170 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons will be observed. The carbon atom attached to the chlorine will have a chemical shift significantly influenced by the halogen's electronegativity. The other aromatic carbon signals will appear in the typical range of δ 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

Expected IR Absorptions:

-

N-H Stretch: A stretching vibration for the N-H bond is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretches: As characteristic for an anhydride, two distinct carbonyl stretching bands are anticipated. For cyclic anhydrides, these typically appear around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.

-

C-O-C Stretch: A stretching vibration for the C-O-C linkage of the anhydride is expected in the range of 1000-1300 cm⁻¹.

-

C-Cl Stretch: A C-Cl stretching band will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Standard aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Chloroisatoic anhydride (197.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation: Common fragmentation pathways for isatoic anhydrides involve the loss of CO₂ and CO, leading to characteristic fragment ions.

Experimental Protocols: A Self-Validating System

To ensure the integrity of research findings, it is crucial to employ robust and validated experimental protocols for the determination of physical properties.

Melting Point Determination

Methodology:

-

A small, finely powdered sample of 3-Chloroisatoic anhydride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. Causality: A narrow melting point range is indicative of a high degree of purity. The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Expert Insight: The choice of DMSO-d₆ as an NMR solvent is based on the generally good solubility of isatoic anhydrides in this polar aprotic solvent. For IR analysis, the KBr pellet method is a classic technique for solid samples, while Attenuated Total Reflectance (ATR) offers a more rapid and less sample-intensive alternative. The ionization method for mass spectrometry (e.g., Electrospray Ionization or Electron Impact) should be chosen based on the desired information (molecular ion vs. fragmentation).

Synthesis Outline

A reliable synthesis protocol is essential for obtaining high-purity 3-Chloroisatoic anhydride. While specific, detailed procedures for the 3-chloro isomer are not abundant in the literature, a general and robust method involves the cyclization of the corresponding anthranilic acid derivative.

General Synthetic Pathway: A common route to isatoic anhydrides is the reaction of an anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene. For 3-Chloroisatoic anhydride, the starting material would be 2-amino-3-chlorobenzoic acid.

Caption: General synthesis route to 3-Chloroisatoic anhydride.

Expert Insight: The use of triphosgene is often preferred over phosgene gas due to its solid form, which makes it easier and safer to handle. The reaction is typically carried out in an inert solvent, such as toluene or tetrahydrofuran. Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of byproducts. Purification of the final product is usually achieved by recrystallization from a suitable solvent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloroisatoic anhydride.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This technical guide provides a foundational understanding of the physical and spectroscopic properties of 3-Chloroisatoic anhydride. While there is a notable scarcity of published experimental data for this specific isomer, the information presented, based on available data and expert interpretation, offers a reliable starting point for researchers. The outlined methodologies for characterization and synthesis are designed to be robust and self-validating, ensuring the integrity of future research and development endeavors involving this versatile chemical intermediate.

References

- 2]oxazine-2,4-diones - NIH

Sources

3-Chloroisatoic anhydride solubility data

An In-depth Technical Guide to the Solubility of 3-Chloroisatoic Anhydride for Pharmaceutical and Chemical Research

Introduction

3-Chloroisatoic anhydride is a vital heterocyclic building block in modern synthetic chemistry, particularly valued in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the reactive anhydride moiety, which can undergo selective ring-opening reactions with a variety of nucleophiles to yield substituted anthranilic acids and their derivatives. These products serve as precursors to a wide range of complex molecules, including quinazolinones, benzodiazepines, and acridones.

Despite its widespread use, a comprehensive understanding of a fundamental physicochemical property—solubility—remains poorly documented in readily accessible literature. Solubility is not merely a physical constant; it is a critical parameter that governs reaction kinetics, influences purification strategies, dictates formulation possibilities, and ultimately impacts the efficiency and scalability of a synthetic process. This guide provides a detailed exploration of the solubility of 3-Chloroisatoic anhydride, offering both a theoretical framework and practical methodologies for its determination and application in a research and development setting.

Physicochemical Profile and Solubility Predictions

The solubility behavior of 3-Chloroisatoic anhydride is dictated by its molecular structure, which features a combination of polar and non-polar elements.

-

Aromatic Ring System: The chlorinated benzene ring is inherently hydrophobic, suggesting a preference for non-polar or moderately polar aprotic solvents.

-

Anhydride and Amide Moieties: The cyclic anhydride and the N-H group introduce significant polarity and the capacity for hydrogen bonding (as an acceptor and donor, respectively). These features suggest potential solubility in polar solvents.

-

Chloro-substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the aromatic ring and subtly affect intermolecular interactions.

This duality means that 3-Chloroisatoic anhydride is unlikely to be highly soluble in the extremes of the solvent polarity spectrum (e.g., hexanes or water) but is expected to exhibit moderate to good solubility in solvents that can accommodate both its polar and non-polar characteristics, such as polar aprotic solvents.

Caption: Predicted solubility based on molecular features.

Methodology for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The "shake-flask" method, consistent with OECD Guideline 105, is a gold-standard technique for determining the saturation solubility of a compound in various solvents.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Solvent Preparation: Select a range of high-purity solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene, and buffered aqueous solutions). Place them in a temperature-controlled environment (e.g., an incubator shaker set to 25.0 ± 0.5 °C) to equilibrate.

-

Sample Preparation: Accurately weigh an excess amount of 3-Chloroisatoic anhydride into glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Add a precise volume of the pre-equilibrated solvent to each vial. Seal the vials and place them in the incubator shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Expert Insight: It is crucial to confirm that equilibrium has been achieved. This can be validated by taking samples at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the set temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vials to accelerate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Trustworthiness: This filtration step is critical to prevent artificially high results from suspended solids.

-

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A pre-established calibration curve is required for accurate quantification.

Representative Solubility Data

The following table presents a set of representative solubility data for 3-Chloroisatoic anhydride, as would be generated by the protocol described above. These values illustrate the expected solubility trends.

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | > 200 | > 1.01 | High solubility, suitable for reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 200 | > 1.01 | High solubility, common for stock solutions. |

| Acetonitrile | Polar Aprotic | 25 | 25.6 | 0.13 | Moderate solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 25 | 41.5 | 0.21 | Good solubility for a less polar ether. |

| Toluene | Non-Polar Aromatic | 25 | 5.9 | 0.03 | Low solubility. |

| Water (pH 7.0 Buffer) | Aqueous | 25 | < 0.1 | < 0.0005 | Very low solubility, slow hydrolysis observed. |

Molecular Weight of 3-Chloroisatoic Anhydride: 197.58 g/mol

Factors Influencing Solubility and Stability

1. Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature. For recrystallization procedures, determining the solubility at both room temperature and an elevated temperature (e.g., 70 °C) is essential for calculating the theoretical yield and optimizing solvent selection.

2. pH and Hydrolysis: In aqueous or protic solutions, isatoic anhydrides are susceptible to hydrolysis. The anhydride ring can be opened by water, and the rate of this reaction is highly dependent on pH. Under basic conditions (pH > 8), the N-H proton can be abstracted, increasing the rate of nucleophilic attack by water or hydroxide ions, leading to rapid degradation. Under acidic conditions, the carbonyl oxygen can be protonated, also accelerating hydrolysis. For this reason, unbuffered aqueous solutions or reactions involving water should be approached with caution, and the use of aprotic solvents is generally preferred to maintain the integrity of the molecule.

Practical Implications in Research and Development

-

Reaction Solvent Selection: The high solubility in polar aprotic solvents like DMF and DMSO makes them excellent choices for conducting homogeneous reactions. For reactions where the product is expected to be less soluble, using a solvent with moderate solubility for the starting material, like THF or acetonitrile, may facilitate product precipitation and simplify isolation.

-

Purification by Recrystallization: A good recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The data suggests that a mixed solvent system, such as THF/heptane or acetone/water, might be effective for purifying 3-Chloroisatoic anhydride.

-

Drug Discovery Screening: For high-throughput screening (HTS), compounds are typically stored as high-concentration stock solutions in DMSO. The excellent solubility of 3-Chloroisatoic anhydride in DMSO makes it highly amenable to this workflow. However, care must be taken to minimize water content in the DMSO to prevent compound degradation over time.

Conclusion

The solubility of 3-Chloroisatoic anhydride is a key determinant of its successful application in chemical synthesis and drug development. Its profile reveals a preference for polar aprotic solvents, with limited solubility in non-polar and aqueous media. A systematic approach to determining solubility, such as the shake-flask method coupled with HPLC analysis, provides the reliable data needed to guide solvent selection for reactions, develop robust purification protocols, and prepare stable stock solutions for screening. By understanding and leveraging this fundamental property, researchers can significantly enhance the efficiency, reproducibility, and scalability of their scientific endeavors.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

- Kopteva, T. S., Shigorin, D. N., & Shcheglova, N. A. (1976). A study of the kinetics of the hydrolysis of isatoic anhydride in aqueous solutions of sulphuric acid. Russian Journal of Physical Chemistry, 50(4), 558-561. (Note: A direct link to this specific older article is not available, but the principle of anhydride hydrolysis is a fundamental concept in organic chemistry.)

A Comprehensive Technical Guide to the Synthesis of 3-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloroisatoic Anhydride

3-Chloroisatoic anhydride, systematically named 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and fine chemical synthesis. Its unique structural arrangement, featuring a reactive anhydride moiety constrained within a benzoxazine framework and decorated with a strategically placed chlorine atom, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of a robust and reliable synthetic pathway to 3-chloroisatoic anhydride, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The methodologies presented are curated to offer both high yield and purity, addressing the stringent requirements of pharmaceutical and agrochemical research.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 3-chloroisatoic anhydride is most effectively approached through a two-step sequence, commencing with the preparation of the key precursor, 2-amino-3-chlorobenzoic acid. This intermediate is subsequently cyclized to afford the target anhydride. This strategy is predicated on the accessibility of starting materials and the efficiency of the transformations.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic route to 3-Chloroisatoic Anhydride.

Part 1: Synthesis of 2-Amino-3-chlorobenzoic Acid via Ammonolysis

The cornerstone of this synthesis is the efficient production of high-purity 2-amino-3-chlorobenzoic acid. While several routes exist, the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid stands out for its high yield and industrial applicability.[1][2]

Mechanism of Copper-Catalyzed Ammonolysis

This reaction proceeds via a nucleophilic aromatic substitution mechanism. The copper(I) catalyst is believed to form a complex with the aryl halide, which activates the carbon-chlorine bond towards nucleophilic attack by ammonia. The ortho-carboxyl group also plays a role in facilitating the reaction.

Diagram of the Ammonolysis Mechanism

Caption: Simplified mechanism of copper-catalyzed ammonolysis.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzoic Acid

This protocol is adapted from the process described in U.S. Patent 5,233,083A.[2]

Materials and Equipment:

-

2,3-Dichlorobenzoic acid

-

Potassium hydroxide (or sodium hydroxide)

-

Aqueous ammonia solution (e.g., 25%)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (30-37%)

-

High-pressure autoclave with stirrer and temperature control

-

Standard laboratory glassware for filtration and work-up

Procedure:

-

Preparation of the Reaction Mixture: In a suitable container, dissolve 1.0 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts water containing at least an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide).[2]

-

Charging the Autoclave: Transfer the resulting solution to a high-pressure autoclave. Add the copper catalyst (e.g., 5 parts by weight of CuCl) and a significant molar excess of ammonia (approximately 500 to 2500 mol %), which can be introduced as a concentrated aqueous solution.[1][2]

-

Ammonolysis Reaction: Seal the autoclave and commence stirring. Heat the reaction mixture to a temperature between 165°C and 175°C.[1][2] The pressure will rise due to the heating. Maintain the reaction at this temperature for a sufficient duration to ensure complete conversion, which can be monitored by techniques such as HPLC if the reactor setup allows for sampling.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and safely vent any excess ammonia gas into a suitable scrubber.

-

Transfer the reaction solution to a flask and boil under reflux until the temperature of the liquid reaches 100°C to expel residual ammonia.[1]

-

Cool the solution to room temperature (approximately 25°C).

-

Precipitation: While stirring, slowly acidify the solution to a pH of approximately 3 with concentrated hydrochloric acid. The 2-amino-3-chlorobenzoic acid will precipitate as a solid.[2]

-

Filtration and Drying: Collect the precipitated product by suction filtration. Wash the filter cake thoroughly with water to remove inorganic salts. Dry the product in a vacuum oven at 80°C to a constant weight.[1]

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichlorobenzoic Acid | [2] |

| Key Reagents | Aqueous Ammonia, CuCl | [1][2] |

| Temperature | 165-175 °C | [2] |

| Pressure | Autogenous | [1] |

| Expected Yield | ~98% | [2] |

| Purity | High industrial purity | [2] |

Part 2: Cyclization of 2-Amino-3-chlorobenzoic Acid to 3-Chloroisatoic Anhydride

The final step in the synthesis is the cyclization of 2-amino-3-chlorobenzoic acid to form the isatoic anhydride ring system. This is achieved through the use of phosgene or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is strongly recommended for laboratory-scale synthesis due to its comparative ease of handling.[3]

Mechanism of Cyclization with Triphosgene

Triphosgene acts as an in situ source of phosgene. The reaction mechanism involves two key steps:

-

N-Chloroformylation: The amino group of 2-amino-3-chlorobenzoic acid performs a nucleophilic attack on a molecule of in situ generated phosgene, forming an N-chloroformyl intermediate (a carbamoyl chloride).

-

Intramolecular Cyclization: The carboxylic acid moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the chloroformyl group. This cyclization step eliminates a molecule of HCl and forms the stable six-membered anhydride ring.

Diagram of the Cyclization Mechanism

Caption: Mechanism for the formation of 3-Chloroisatoic Anhydride.

Experimental Protocol: Synthesis of 3-Chloroisatoic Anhydride

This protocol is a representative procedure based on established methods for the synthesis of isatoic anhydrides using triphosgene.[4][5]

Materials and Equipment:

-

2-Amino-3-chlorobenzoic acid

-

Triphosgene (handle with extreme caution)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet/outlet connected to a scrubber (containing aqueous sodium hydroxide solution).

-

Magnetic stirrer and heating mantle.

Procedure:

-

Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

-

Charging the Flask: To the three-neck flask, add 1.0 equivalent of 2-amino-3-chlorobenzoic acid and suspend it in a suitable volume of an anhydrous solvent like THF.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve 0.4 equivalents of triphosgene in the same anhydrous solvent. Note: One mole of triphosgene is equivalent to three moles of phosgene.

-

Reaction: While stirring the suspension of the amino acid under a nitrogen atmosphere, slowly add the triphosgene solution via the dropping funnel at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

-

Isolation: Cool the reaction mixture to room temperature. The product, 3-chloroisatoic anhydride, will likely precipitate from the solution.

-

Collect the solid product by filtration. Wash the filter cake with a small amount of cold, dry solvent to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain 3-Chloroisatoic Anhydride.

| Parameter | Value |

| Starting Material | 2-Amino-3-chlorobenzoic Acid |

| Key Reagent | Triphosgene |

| Solvent | Anhydrous THF or Dioxane |

| Temperature | Reflux |

| Expected Yield | High (>90%) |

| Purity | Typically high, may be recrystallized if needed |

Characterization of 3-Chloroisatoic Anhydride

The identity and purity of the synthesized 3-Chloroisatoic anhydride (8-chloro-1H-benzo[d][6][7]oxazine-2,4-dione) can be confirmed by standard analytical techniques.

-

Melting Point: 212.4 - 214.6°C.[8]

-

Appearance: White to off-white solid.

-

Infrared (IR) Spectroscopy: Expect characteristic strong carbonyl stretching frequencies for the cyclic anhydride around 1750-1800 cm⁻¹ and 1700-1750 cm⁻¹, as well as N-H stretching around 3200-3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A broad singlet for the N-H proton, and distinct aromatic protons in the downfield region.

-

¹³C NMR: Two carbonyl carbons, and aromatic carbons with chemical shifts influenced by the chlorine and anhydride functionalities.

-

Safety and Handling Considerations

Triphosgene is a highly toxic and corrosive substance that is fatal if inhaled and causes severe skin burns and eye damage. [6][7][9][10] It is a stable solid but can decompose to release phosgene gas, especially in the presence of moisture or nucleophiles.

-

Engineering Controls: All manipulations involving triphosgene must be conducted in a certified, high-performance chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[6] Respiratory protection may be required based on a risk assessment.

-

Handling: Weigh and handle triphosgene in a way that avoids dust generation. Use it in a well-ventilated area.[10]

-

Quenching and Waste Disposal: Any unreacted triphosgene and the reaction mixture should be quenched carefully with a basic solution (e.g., sodium hydroxide) in the fume hood. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

-

Emergency Procedures: In case of exposure, seek immediate medical attention. The effects of phosgene poisoning can be delayed.[6]

Conclusion

The synthesis of 3-chloroisatoic anhydride is a critical process for accessing a range of valuable chemical entities. The two-step method detailed in this guide, involving the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid followed by cyclization with triphosgene, offers a high-yield and reliable pathway. By adhering to the detailed protocols and exercising stringent safety precautions, researchers can confidently produce this important intermediate for applications in drug discovery and development.

References

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. (n.d.). Retrieved from [Link]

-

SD Fine-Chem. (n.d.). Triphosgene MSDS. Retrieved from [Link]

-

Loba Chemie. (2013, May 23). TRIPHOSGENE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Bock, M. G., & Dipardo, R. M. (1993). U.S. Patent No. 5,233,083. Washington, DC: U.S. Patent and Trademark Office.

-

BIOSYNCE. (n.d.). 8-Chloro-1H-benzo[d][6][7]oxazine-2,4-dione CAS 63497-60-9. Retrieved from [Link]

-

Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. doi:10.15227/orgsyn.027.0045. Retrieved from [Link]

-

Nowick, J. S., Tsai, J. H., Takaoka, L. R., & Powell, N. A. (1996). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 73, 215. doi:10.15227/orgsyn.073.0215. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. fishersci.com [fishersci.com]

- 8. biosynce.com [biosynce.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Guide to the Chemical Reactivity of 3-Chloroisatoic Anhydride

Executive Summary

3-Chloroisatoic anhydride, a halogenated derivative of isatoic anhydride, is a cornerstone reagent in modern synthetic organic and medicinal chemistry.[1] Its unique structural arrangement, featuring a strained benzoxazine-dione core, imparts a high degree of reactivity, particularly towards nucleophiles. This guide provides an in-depth exploration of the core chemical reactivity of 3-Chloroisatoic anhydride. We will dissect its reactivity profile, focusing on the mechanistic underpinnings of its reactions with various nucleophiles, and showcase its pivotal role as a precursor for a diverse array of heterocyclic compounds, most notably quinazolinones. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to effectively leverage this versatile building block in complex synthetic endeavors.

Introduction: The Strategic Importance of 3-Chloroisatoic Anhydride

Isatoic anhydrides are a class of bicyclic compounds that serve as invaluable building blocks for constructing nitrogen-containing heterocycles.[2] Among these, 3-Chloroisatoic anhydride (systematically named 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione) has emerged as a particularly strategic intermediate.[3] The presence of a chlorine atom on the aromatic ring not only modulates the electronic properties of the molecule but also provides an additional vector for synthetic diversification.

The primary utility of 3-Chloroisatoic anhydride stems from its function as a stable, easily handled source of a 2-amino-5-chlorobenzoyl moiety. Its reaction with nucleophiles proceeds via a predictable ring-opening mechanism, releasing carbon dioxide and generating a functionalized intermediate primed for subsequent cyclization. This reactivity profile makes it a superior choice for the synthesis of complex scaffolds found in numerous pharmaceutically active compounds.[4][5][6]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is critical for designing robust experimental protocols. The key properties of 3-Chloroisatoic anhydride are summarized below. Its high melting point indicates significant crystalline stability, while its limited solubility in many common organic solvents, except for polar aprotic ones like DMSO, dictates the choice of reaction media.[3][7]

| Property | Value | Reference |

| CAS Number | 4743-17-3 | [3][8] |

| Molecular Formula | C₈H₄ClNO₃ | [3] |

| Molecular Weight | 197.58 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][3][9] |

| Melting Point | ~300 °C (decomposes) | [3][9] |

| Solubility | Slightly soluble in DMSO | [3][7] |

| pKa | 9.76 ± 0.20 (Predicted) | [3][7] |

| Storage | Inert atmosphere, Room Temperature | [3][10] |

Synthesis of 3-Chloroisatoic Anhydride

The most prevalent laboratory and industrial synthesis of 3-Chloroisatoic anhydride involves the phosgenation of 2-Amino-5-chlorobenzoic acid.[9][11] The use of triphosgene, a safer solid equivalent of phosgene gas, is now standard practice.

Protocol 1: Synthesis from 2-Amino-5-chlorobenzoic Acid

This protocol describes a reliable method for producing high-purity 3-Chloroisatoic anhydride. The causality behind this reaction lies in the dual nucleophilic character of the starting material. The amine group reacts with the phosgene equivalent to form a carbamoyl chloride, which then undergoes intramolecular cyclization with the carboxylic acid group to form the anhydride ring.

Reagents & Equipment:

-

2-Amino-5-chlorobenzoic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

1,2-Dichloroethane (or other suitable high-boiling inert solvent)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer

-

Heating mantle and magnetic stirrer

-

Ice water bath

Step-by-Step Methodology:

-

Setup: In a 500 mL three-necked flask, add 2-Amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).[9][11]

-

Triphosgene Addition: Prepare a solution of triphosgene (21 g, ~0.07 mol, providing 0.21 mol of phosgene equivalent) in 1,2-dichloroethane (100 mL).[9][11] Heat the reaction mixture to 80 °C.

-

Reaction: Slowly add the triphosgene solution dropwise to the heated mixture.[9][11] Control the addition rate to manage gas evolution.

-

Heating: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours to ensure the reaction goes to completion.[9][11]

-

Isolation: Cool the mixture to room temperature using an ice water bath. A white solid will precipitate.[9][11]

-

Purification: Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., cold 1,2-dichloroethane) to remove any unreacted starting materials, and dry under vacuum to afford pure 6-chloro-1H-benzo[d][4][12]oxazine-2,4-dione (yields are typically high, ~97%).[9][11]

Core Chemical Reactivity: The Nucleophilic Acyl Substitution Pathway

The reactivity of 3-Chloroisatoic anhydride is dominated by the two electrophilic carbonyl carbons within its strained heterocyclic ring. The reaction proceeds via a nucleophilic acyl substitution mechanism, which involves a ring-opening step.[13][14][15]

Causality of the Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbonyl carbons (typically the more accessible C4 carbonyl). This is the rate-determining step.[16][17] The π-bond of the carbonyl breaks, forming a tetrahedral intermediate.[14]

-

Ring Opening & Decarboxylation: The tetrahedral intermediate is unstable. It collapses, but instead of reforming the starting material, the C-O bond of the anhydride ring cleaves. This is energetically favorable as it relieves ring strain. The resulting carbamate intermediate is unstable and rapidly loses carbon dioxide (CO₂).

-

Product Formation: The loss of CO₂ generates a 2-amino-5-chlorobenzoyl derivative, where the nucleophile is now attached to the carbonyl carbon.

Caption: Experimental workflow for aminolysis of 3-Chloroisatoic Anhydride.

Synthesis of 6-Chloro-4(3H)-Quinazolinones

Quinazolinones are a "privileged scaffold" in medicinal chemistry, forming the core of many approved drugs. 3-Chloroisatoic anhydride provides a highly efficient route to this heterocyclic system via a one-pot, three-component reaction.

Causality of the Synthesis: This synthesis is a testament to reaction efficiency.

-

Amide Formation: The reaction between 3-chloroisatoic anhydride and a primary amine first generates the 2-amino-5-chlorobenzamide intermediate in situ.

-

Condensation & Cyclization: This intermediate then reacts with an electrophile, such as an aldehyde or triethyl orthoformate. The amino group condenses with the electrophile to form an imine (or related species), which is immediately followed by an intramolecular cyclization where the amide nitrogen attacks the newly formed electrophilic center to close the six-membered ring, yielding the quinazolinone product. [12][18][19]

Protocol 2: Three-Component Synthesis of a 2,3-Disubstituted-6-chloro-4(3H)-quinazolinone

Reagents & Equipment:

-

3-Chloroisatoic anhydride

-

A primary amine (e.g., aniline)

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., N,N-Dimethylacetamide - DMAC or ethanol)

-

Catalyst (optional, e.g., p-toluenesulfonic acid) [18]* Standard reflux apparatus

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, combine 3-Chloroisatoic anhydride (1 mmol), the primary amine (1 mmol), the aldehyde (1 mmol), and the solvent (5-10 mL).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol), if required, to facilitate the condensation step. [18]3. Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product. [18]5. Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-chloro-quinazolinone derivative.

Caption: Reaction pathway for the synthesis of Quinazolinones.

Applications in Drug Discovery and Development

The derivatives of 3-Chloroisatoic anhydride are of significant interest to the pharmaceutical industry. [4][5]The resulting chlorinated heterocyclic scaffolds are prevalent in molecules designed to treat a wide range of diseases.

-

Anticancer Agents: Many quinazolinone derivatives exhibit potent antiproliferative activity. 3-Chloroisatoic anhydride is used to synthesize 2-acetamidobenzamides that show activity against certain tumor cell lines. [3][9][11]* Enzyme Inhibitors: It is a key reagent in preparing inhibitors of delta-5 desaturase, an enzyme involved in fatty acid metabolism, which is a target for metabolic disorders. [3][9][11]* Diverse Biological Activities: The broader class of quinazolines and quinazolinones synthesized from this precursor has demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. [10][20]

Conclusion

3-Chloroisatoic anhydride is a powerful and versatile reagent whose reactivity is centered on a predictable nucleophilic acyl substitution and ring-opening cascade. This reactivity profile provides a reliable and efficient entry point for the synthesis of 2-amino-5-chlorobenzamides and, more importantly, a vast array of medicinally relevant heterocyclic compounds like quinazolinones. Its utility in constructing complex molecular frameworks from simple, readily available starting materials solidifies its status as an indispensable tool for chemists in both academic research and industrial drug development.

References

-

Amerigo Scientific. 3-Chloroisatoic anhydride (95%). [Link]

-

LookChem. Cas 4743-17-3, 5-Chloroisatoic anhydride. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

-

ResearchGate. Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives | Request PDF. [Link]

-

Gou, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

-

Jafari, E., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PubMed. [Link]

-

ResearchGate. Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO | Request PDF. [Link]

-

Chemistry Stack Exchange. Reaction of NH3, primary and secondary amines with acid chlorides and anhydrides. [Link]

-

Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. [Link]

-

National Institutes of Health. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

-

CoreSyn. 4743-17-3, 5-Chloroisatoic anhydride. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

-

Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]

-

Leonard, M. (2013). Nucleophilic Acyl Substitution of Anhydrides. YouTube. [Link]

-

National Institutes of Health. Cyclic anhydride ring opening reactions: theory and application. [Link]

-

National Institutes of Health. 3-Chloropropanoic anhydride | C6H8Cl2O3 | CID 15586298. [Link]

-

Chemistry Stack Exchange. Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. [Link]

-

Chemguide. acid anhydrides with ammonia or primary amines. [Link]

-

Wentzel Lab. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube. [Link]

- Google Patents. CN101823947A - Method for synthesizing chloroacetic anhydride.

-

Wikipedia. 3-Chlorophthalic anhydride. [Link]

-

Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. [Link]

-

Royal Society of Chemistry. Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides. [Link]

-

National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

The Role of 5-Chloroisatoic Anhydride in Advanced Chemical Synthesis. [Link]

-

Royal Society of Chemistry. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand. [Link]

-

ResearchGate. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand | Request PDF. [Link]

-

MDPI. Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. lookchem.com [lookchem.com]

- 4. 3-Chloroisatoic anhydride (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Chloroisatoic anhydride (4743-17-3) for sale [vulcanchem.com]

- 8. 4743-17-3,5-Chloroisatoic anhydride_CoreSyn [coresyn.com]

- 9. 5-Chloroisatoic anhydride | 4743-17-3 [chemicalbook.com]

- 10. 5-Chloroisatoic anhydride | 4743-17-3 | FC172051 [biosynth.com]

- 11. 5-Chloroisatoic anhydride | 4743-17-3 [amp.chemicalbook.com]

- 12. Quinazolinone synthesis [organic-chemistry.org]

- 13. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. echemi.com [echemi.com]

- 18. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 3-Chloroisatoic Anhydride: Elucidating Structure Through NMR, IR, and Mass Spectrometry